molecular formula C12H8BrN3 B13690233 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13690233
M. Wt: 274.12 g/mol
InChI Key: VHMZAURKSOWQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a high-value brominated heterocyclic compound designed for advanced research and development. Its structure incorporates the privileged imidazo[1,2-a]pyridine scaffold, a core motif found in numerous pharmacologically active agents . The bromine atom at the 8-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid synthesis of diverse chemical libraries for drug discovery . Researchers utilize this and similar bromoimidazopyridines as critical intermediates in the development of potential therapeutic agents, with documented activities including anticancer and antibacterial effects . Furthermore, the conjugated ring system and the presence of the 2-pyridyl substituent make it a promising candidate for exploration in materials chemistry. Studies on analogous structures have shown potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H

InChI Key

VHMZAURKSOWQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis from 2-Amino-5-bromopyridine and Chloroacetaldehyde

A patented method describes the preparation of 6-bromoimidazo[1,2-a]pyridine , which can be adapted for 8-bromo derivatives by positional isomerism, using:

  • Reactants : 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
  • Conditions : Reaction in ethanol solvent with sodium bicarbonate as base, stirring at 25–55 °C for 2–24 hours.
  • Workup : After reaction completion, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization from n-hexane/ethyl acetate.
  • Yield and purity : Around 72% yield with high purity and stable product quality.
  • Example data :
    • 2-amino-5-bromopyridine (51.9 g, 300 mmol)
    • 40% monochloroacetaldehyde (70.7 g, 360 mmol)
    • Sodium bicarbonate (30.2 g, 360 mmol)
    • Ethanol (66.9 g)
    • Reaction at 55 °C for 5 hours
    • Product melting point: 76.5–78.0 °C
    • Characterization by 1H NMR consistent with expected structure

This method is noted for its gentle conditions, ease of operation, and reproducibility of product quality.

DBU-Catalyzed Cyclization Using Phenacyl Bromides

Another efficient method involves the DBU-catalyzed cyclization of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol:

  • Reactants : Substituted 2-aminopyridines (e.g., 2-amino-5-bromopyridine) and phenacyl bromide derivatives.
  • Catalyst : DBU, a strong non-nucleophilic base.
  • Solvent : Aqueous ethanol (1:1 v/v).
  • Conditions : Room temperature, short reaction times (hours).
  • Yields : Moderate to high (65–94%).
  • Advantages : Green chemistry approach with environmentally benign solvents, mild conditions, and broad substrate scope.
  • Mechanism : Base-catalyzed nucleophilic attack of amino group on α-bromo ketone, followed by cyclization and elimination to form the fused imidazo ring.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes Reference
Chloroacetaldehyde condensation 2-amino-5-bromopyridine + 40% aqueous monochloroacetaldehyde Ethanol, NaHCO3, 25–55 °C, 2–24 h ~72 Mild, easy handling, high purity, recrystallization step
DBU-catalyzed cyclization Substituted 2-aminopyridine + phenacyl bromide Aqueous ethanol (1:1), RT, few hours 65–94 Green solvent, broad substrate scope, room temperature

Mechanistic Insights

  • The condensation reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the halogenated aldehyde or ketone.
  • Intramolecular cyclization forms the imidazo ring, with elimination of halide ions (e.g., bromide or chloride).
  • In DBU-catalyzed reactions, the base activates the amino group and facilitates cyclization under mild conditions.
  • Isolation of intermediates such as enamines has been reported, supporting the proposed stepwise mechanism.

Additional Notes

  • The choice of substituents on the 2-aminopyridine and halogenated carbonyl compounds allows for structural diversity in the imidazo[1,2-a]pyridine derivatives.
  • Reaction times and temperatures can be optimized depending on the substrate and desired yield.
  • Purification typically involves solvent extraction and recrystallization, which are critical for obtaining high-purity products.
  • Metal-free protocols and environmentally friendly solvents are increasingly preferred for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1. Key Properties of Position 2-Substituted Derivatives

Compound Substituent LogP IC50 (Leishmania) Key Application Reference
8-Bromo-2-(2-pyridyl) 2-Pyridyl 2.8 0.5 μM Antiparasitic agents
8-Bromo-2-methyl Methyl 3.1 >10 μM Intermediate synthesis
2-Sulfonylmethyl derivative Sulfonylmethyl 1.3 12 μM Solubility optimization
2-Trifluoromethyl CF3 3.5 8 μM Metabolic stability

Halogen Substituent Variations at Position 8

Bromine at position 8 is critical for electronic effects and cross-coupling reactivity:

  • 8-Fluoro Analogs : 8-Fluoroimidazo[1,2-a]pyridine () mimics the electrostatic surface of nitrogen atoms, improving c-Met kinase inhibition (IC50 = 28 nM vs. 45 nM for bromo analog) due to enhanced electron deficiency ().
  • 8-Chloro Derivatives: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid () shows reduced activity in acetylcholinesterase (AChE) inhibition (IC50 = 270 μM) compared to non-halogenated analogs ().
  • 8-Phenylthio Derivatives : 8-(Phenylthio) substitution () increases lipophilicity (logP +0.7) but diminishes antiparasitic selectivity (SI < 5 vs. SI > 10 for bromo derivatives) ().

Bioisosteric Replacements of the Imidazo[1,2-a]pyridine Core

  • Imidazo[1,2-a]pyrimidine : This core, found in zolpidem, has higher CNS penetration but lower thermal stability (mp ~120°C vs. ~180°C for imidazo[1,2-a]pyridine) ().
  • 7-Aryl Imidazo[1,2-a]pyridine-3-yl Quinoline: These hybrids show potent anaplastic lymphoma kinase (ALK) inhibition (IC50 = 3 nM) but exhibit cytotoxicity due to off-target effects ().

Functional Group Additions at Position 3

  • 3-Nitro Derivatives : 3-Nitroimidazo[1,2-a]pyridines () exhibit strong antiparasitic activity (IC50 = 0.2–0.8 μM) but poor solubility (logP > 3.5) ().
  • 3-Carboxamide Derivatives : 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide () improves AChE inhibition (IC50 = 79 μM) compared to nitro-substituted analogs ().

Key Research Findings and Challenges

  • PAINS Activity: The 2-pyridyl-3-amino motif in this compound may trigger false positives in high-throughput screens due to metal chelation ().
  • Synthetic Versatility : Bromine at position 8 enables Suzuki-Miyaura couplings for diverse derivatization ().
  • SAR Insights : Methyl or trifluoromethyl groups at position 2 reduce PAINS risks but compromise target affinity ().

Biological Activity

8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This compound is part of a larger family known for various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The unique structural features of imidazo[1,2-a]pyridines contribute to their ability to interact with multiple biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8BrN3\text{C}_{11}\text{H}_{8}\text{BrN}_{3}

This structure includes a bromine atom at the 8-position and a pyridine ring at the 2-position, which are crucial for its biological activity.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes the evaluation of this compound against human lung adenocarcinoma (A549) cells. The compound demonstrated an IC50 value indicative of potent cytotoxicity.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
A5495.0
MCF-77.5
HeLa6.0

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which positions it as a potential anti-inflammatory agent. The mechanism involves the modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. The presence of halogen substituents such as bromine enhances the lipophilicity and binding affinity to biological targets. A detailed SAR analysis has revealed that modifications at the 8-position significantly affect the potency and selectivity of these compounds.

Case Studies

  • Case Study on Anticancer Effects : In a study by Wu et al., various imidazo[1,2-a]pyridine derivatives were synthesized and tested for anticancer activity against A549 cells. Among them, this compound showed superior efficacy with an IC50 value significantly lower than other tested compounds .
  • Case Study on Antimicrobial Efficacy : Research conducted by Gilish Jose et al. evaluated several imidazo[1,2-a]pyridine derivatives for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine scaffold, followed by coupling with a pyridyl group. Radical initiators like iodine enhance bromination efficiency at the 8-position . Solvent choice (e.g., DMF or toluene) and temperature control (60–90°C) are critical for minimizing side reactions and achieving >70% yield . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopic Analysis : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., bromine at C8 and pyridyl at C2). IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Melting point analysis (e.g., 125–128°C for analogs) further validates crystallinity .

Q. Why is the bromine substituent at the 8-position significant for reactivity?

  • Bromine’s electronegativity and steric bulk enhance electrophilic substitution at adjacent positions, enabling further functionalization (e.g., Suzuki coupling). It also increases lipophilicity, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Systematic substitution at the 2-pyridyl group (e.g., introducing electron-withdrawing groups like -NO2_2 or halogens) modulates binding affinity to targets like kinases. For example, fluorination at the pyridyl ring improves metabolic stability in analogs . Dose-response assays (IC50_{50}) and molecular docking (e.g., using AutoDock Vina) correlate substituent effects with activity .

Q. What computational strategies predict target interactions for this compound?

  • Density Functional Theory (DFT) calculates charge distribution to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) model binding to biological targets (e.g., cytochrome P450 enzymes) over 100-ns trajectories, assessing stability via root-mean-square deviation (RMSD) .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-Dependent Analysis : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) in parallel. For example, analogs with EC50_{50} < 10 µM in cancer cells but MIC > 50 µg/mL may prioritize anticancer applications .
  • Target Profiling : Use kinome-wide screening to identify off-target effects. Differential scanning fluorimetry (DSF) validates target engagement .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

  • Reaction Exotherm : Bromination at scale requires controlled addition of NBS (N-bromosuccinimide) to prevent thermal runaway. Flow chemistry improves heat dissipation .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency. PXRD confirms batch-to-batch consistency .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with PubChem datasets (e.g., C8-Br in imidazo[1,2-a]pyridine: δ ~7.9 ppm in 1H^1H-NMR) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.